molecular formula C9H18ClNO B6239331 {7-azaspiro[3.5]nonan-5-yl}methanol hydrochloride CAS No. 2375268-54-3

{7-azaspiro[3.5]nonan-5-yl}methanol hydrochloride

Cat. No.: B6239331
CAS No.: 2375268-54-3
M. Wt: 191.7
InChI Key:
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Description

{7-azaspiro[35]nonan-5-yl}methanol hydrochloride is a chemical compound with the molecular formula C9H17NO·HCl It is a spirocyclic compound, meaning it contains a spiro-connected bicyclic system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {7-azaspiro[3.5]nonan-5-yl}methanol hydrochloride typically involves the formation of the spirocyclic structure followed by the introduction of the methanol group and subsequent conversion to the hydrochloride salt. One common synthetic route involves the reaction of a suitable azaspiro precursor with formaldehyde under acidic conditions to form the methanol derivative, which is then treated with hydrochloric acid to yield the hydrochloride salt.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring purity through crystallization or other purification techniques.

Chemical Reactions Analysis

Types of Reactions

{7-azaspiro[3.5]nonan-5-yl}methanol hydrochloride can undergo various chemical reactions, including:

    Oxidation: The methanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.

    Reduction: The compound can be reduced to form different derivatives, depending on the reducing agent used.

    Substitution: The methanol group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Nucleophiles such as halides or amines can be used under basic or acidic conditions to achieve substitution.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methanol group can yield aldehydes or carboxylic acids, while substitution reactions can introduce a variety of functional groups.

Scientific Research Applications

{7-azaspiro[3.5]nonan-5-yl}methanol hydrochloride has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex spirocyclic compounds.

    Biology: The compound’s unique structure makes it a candidate for studying biological interactions and potential therapeutic effects.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It may be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of {7-azaspiro[3.5]nonan-5-yl}methanol hydrochloride is not fully understood. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors, leading to changes in cellular pathways. Further research is needed to elucidate the exact molecular mechanisms involved.

Comparison with Similar Compounds

Similar Compounds

  • (7-azaspiro[3.5]nonan-2-yl)methanol hydrochloride
  • (7-methyl-7-azaspiro[3.5]nonan-2-yl)methanol

Uniqueness

{7-azaspiro[3.5]nonan-5-yl}methanol hydrochloride is unique due to the position of the methanol group on the spirocyclic structure. This positional difference can lead to variations in chemical reactivity and biological activity compared to similar compounds.

Properties

CAS No.

2375268-54-3

Molecular Formula

C9H18ClNO

Molecular Weight

191.7

Purity

95

Origin of Product

United States

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